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Imidazo[1,5-c]pyrimidin-5-ol

Cat. No.: B14097684
M. Wt: 135.12 g/mol
InChI Key: UWTDDDLRQHYDCV-UHFFFAOYSA-N
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Description

Imidazo[1,5-c]pyrimidin-5-ol is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is part of a class of nitrogen-containing heterocycles that are prevalent in a high percentage of FDA-approved small-molecule drugs, underscoring its fundamental importance in the development of new therapeutic agents . Researchers value this scaffold for its structural resemblance to purines, which allows it to interact with various biological targets . This compound serves as a key synthetic intermediate or core structure for constructing more complex polyheterocyclic systems, such as those investigated for their affinity against viral proteases . Fused heterocycles containing the imidazo[1,5-c]pyrimidine core are frequently explored for their diverse biological potential, which can include anticonvulsant, anticancer, and antimicrobial activities, making them a versatile scaffold in lead optimization programs . The synthesis and modification of this core often involve efficient, catalyst-driven methods, including multi-component reactions, to generate diverse chemical libraries for biological screening . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B14097684 Imidazo[1,5-c]pyrimidin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

6H-imidazo[1,5-c]pyrimidin-5-one

InChI

InChI=1S/C6H5N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h1-4H,(H,8,10)

InChI Key

UWTDDDLRQHYDCV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N2C1=CN=C2

Origin of Product

United States

Significance of Imidazopyrimidine Scaffolds in Modern Chemical Research

Imidazopyrimidine scaffolds, the core structure of Imidazo[1,5-c]pyrimidin-5-ol, are recognized as "privileged structures" in medicinal chemistry. This designation is attributed to their ability to bind to multiple biological targets with high affinity, leading to a wide array of pharmacological activities.

Research has demonstrated that compounds based on the imidazopyrimidine framework exhibit significant potential in various therapeutic areas. nih.govdergipark.org.tr They have been investigated for their anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govdergipark.org.tr The versatility of the imidazopyrimidine scaffold allows for extensive chemical modifications, enabling chemists to fine-tune the biological activity of these molecules. For instance, a 2022 review highlighted the synthesis and application of various imidazo[1,2-a]pyrimidine (B1208166) derivatives, showcasing their broad utility. dergipark.org.tr

The significance of this scaffold is further underscored by its presence in compounds targeting key enzymes and receptors involved in disease pathways. A notable example is the investigation of pyrazolo[1,5-c]pyrimidines, an isosteric scaffold, as selective modulators for AMPA receptors, which are crucial in the central nervous system. nih.gov The structural similarities and shared biological potential highlight the importance of exploring different isomers of the imidazopyrimidine core, including the Imidazo[1,5-c]pyrimidine (B12980393) system.

Overview of Fused Nitrogen Containing Heterocycles

Fused nitrogen-containing heterocycles are a broad and vital class of organic compounds characterized by the fusion of two or more rings, where at least one ring contains a nitrogen atom. This structural motif is prevalent in a vast number of natural products, including alkaloids, and is a fundamental component of many synthetic drugs.

The fusion of an imidazole (B134444) ring with a pyrimidine (B1678525) ring gives rise to the various isomers of imidazopyrimidine. Other related fused systems include purines (the basis of DNA and RNA), pteridines, and various other bicyclic structures that are central to biological processes. The arrangement of nitrogen atoms within these fused ring systems dictates their electronic properties, three-dimensional shape, and their ability to participate in hydrogen bonding and other intermolecular interactions. These characteristics are crucial for their interaction with biological macromolecules, making them a rich source for the discovery of new therapeutic agents.

The synthesis of these complex scaffolds is an active area of research. For example, a one-pot, three-component synthesis method has been developed for creating imidazo[1,5-a]pyridines, a related fused heterocyclic system, demonstrating the ongoing efforts to create these valuable structures efficiently. scirp.org

Rationale for Academic Investigation of Imidazo 1,5 C Pyrimidin 5 Ol

Historical Context of Imidazopyrimidine Core Synthesis

The journey of imidazopyrimidine synthesis began decades ago, with the first patent for fluorinated derivatives of the imidazopyrimidine scaffold appearing in 1967 for use as antiviral agents. nih.gov This initial discovery paved the way for further exploration of this versatile heterocyclic system. Throughout the 1970s, various substituted derivatives were identified with antifungal and anti-inflammatory activities. nih.gov A significant development came in 1976 with the synthesis of guanine (B1146940) derivatives of imidazopyrimidine, which demonstrated efficacy against bacterial infections. nih.gov The subsequent decades saw continued research into the biological activities of imidazopyrimidine scaffolds, including their potential as cytokinin activity modulators, cardiovascular agents, and non-sedative anxiolytics. nih.gov A notable milestone in the late 1990s was the patenting of these compounds for their activity against tachykinin. nih.gov The turn of the century marked a surge in research, with heteroaryl derivatives of imidazopyrimidine being investigated for their inhibitory action against TNFα in 2001, followed by their identification as potent inhibitors of p38 MAP kinases in 2003, suggesting their therapeutic potential in treating conditions like Crohn's disease and rheumatoid arthritis. nih.gov

Classical and Established Synthetic Routes

Traditional methods for constructing the imidazo[1,5-c]pyrimidine core have heavily relied on condensation and cyclization strategies, as well as the efficiency of multi-component reactions.

Cyclocondensation and Cyclization Reactions

Cyclocondensation and cyclization reactions represent a cornerstone in the synthesis of imidazo[1,5-c]pyrimidines and related fused heterocyclic systems. These methods typically involve the formation of the fused ring system through the reaction of a suitable pyrimidine (B1678525) precursor with a bifunctional reagent, leading to the construction of the imidazole (B134444) ring.

A common and well-established method for the synthesis of the related imidazo[1,2-a]pyrimidine (B1208166) system is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov While not directly yielding the this compound core, the principles of this reaction, involving nucleophilic attack and subsequent cyclization, are fundamental to many synthetic strategies for imidazopyrimidines.

More specific to the imidazo[1,5-a]pyridine (B1214698) and by extension, the imidazo[1,5-c]pyrimidine framework, are cyclocondensations involving 2-(aminomethyl)pyridines or related pyrimidine analogs as the nucleophilic component. These precursors react with a variety of electrophilic partners to construct the five-membered imidazole ring. nih.gov Common electrophiles include carboxylic acids, acyl anhydrides, acyl chlorides, and esters. nih.gov For instance, the reaction of a 4-amino-5-(aminomethyl)pyrimidine derivative with an appropriate carboxylic acid or its derivative would be a plausible route to an this compound precursor.

A notable development in this area is the use of electrophilically activated nitroalkanes for the cyclization of 2-picolylamines in a polyphosphoric acid (PPA) medium to form imidazo[1,5-a]pyridines. nih.govresearchgate.net This method offers a novel pathway to these fused systems and could potentially be adapted for the synthesis of this compound derivatives. The proposed mechanism involves the initial nucleophilic attack of the aminomethyl group on the activated nitroalkane, followed by a 5-exo-trig cyclization onto the pyridine (B92270) ring, and subsequent elimination to afford the aromatic imidazopyridine core. nih.gov

The following table summarizes some of the key cyclization strategies:

Starting MaterialsReagentsProductReference
2-(Aminomethyl)pyridinesCarboxylic acids, acyl anhydrides, acyl chlorides, estersImidazo[1,5-a]pyridines nih.gov
2-PicolylaminesNitroalkanes, Polyphosphoric Acid (PPA)Imidazo[1,5-a]pyridines nih.govresearchgate.net
2-Aminopyrimidineα-HaloketonesImidazo[1,2-a]pyrimidines nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of imidazopyrimidine derivatives.

For example, a metal-free one-pot three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has been reported for the synthesis of pyrimidine-linked imidazopyridines, catalyzed by molecular iodine. nih.govacs.org This process involves a sequence of C–H oxidation followed by the formation of one C–C and two C–N bonds. nih.gov While this specific example leads to imidazo[1,2-a]pyridines, the underlying principles of combining multiple components to rapidly build the heterocyclic core are applicable to the synthesis of other imidazopyrimidine isomers.

Another example is an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This reaction proceeds through a series of condensation and dehydrogenation steps, leading to selective C–C and C–N bond formations. acs.org Such a strategy, if adapted with appropriate starting materials, could offer a convergent and atom-economical route to highly substituted this compound derivatives.

The table below highlights some multi-component approaches:

ComponentsCatalyst/ReagentProduct TypeReference
Aryl methyl ketones, 2-aminopyridines, barbituric acidsMolecular iodinePyrimidine-linked imidazopyridines nih.govacs.org
Amidines, AlcoholsIridium-pincer complexSubstituted pyrimidines acs.org
2-Aminobenzimidazole (B67599), Cyanoacetamide, Aromatic aldehydesTriethylamineBenzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives researchgate.net

Advanced and Contemporary Synthetic Transformations

Modern synthetic chemistry has introduced sophisticated methods that offer greater control and efficiency in the synthesis of complex heterocyclic systems like this compound. These include transition metal-catalyzed reactions and C-H activation strategies.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch These reactions, particularly the Suzuki, Stille, and Negishi couplings, have been widely applied to the synthesis and functionalization of imidazopyrimidine scaffolds.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide or triflate catalyzed by a palladium complex, is a popular choice due to the stability and low toxicity of the boron reagents. rsc.org This reaction has been used to synthesize various 2-substituted, 6-substituted, and 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov For the synthesis of this compound derivatives, a Suzuki coupling could be envisioned between a halogenated imidazo[1,5-c]pyrimidine precursor and a suitable boronic acid to introduce diverse substituents. Microwave-assisted Suzuki-Miyaura reactions have been shown to be particularly effective, significantly reducing reaction times and improving yields. rsc.orgthieme-connect.com

The Stille coupling utilizes organotin compounds as coupling partners. While the toxicity of organostannanes is a concern, the reaction is known for its tolerance of a wide range of functional groups. chemie-brunschwig.ch The Negishi coupling , on the other hand, employs organozinc reagents, which offer high reactivity and selectivity. chemie-brunschwig.ch The first examples of Pd-catalyzed Negishi cross-coupling of 5-iodo-2'-deoxyuridine derivatives with unactivated Csp3 fluoroalkylzinc bromides have been reported, showcasing the potential of this method for introducing fluoroalkyl groups into pyrimidine nucleosides. nih.gov This could be a valuable strategy for synthesizing novel this compound derivatives with potential biological applications.

The following table provides an overview of these coupling reactions in the context of imidazopyrimidine synthesis:

Coupling ReactionKey ReagentsCatalystApplicationReference
Suzuki-MiyauraOrganoboron compounds, Organic halides/triflatesPalladium complexSynthesis of substituted imidazo[4,5-b]pyridines and pyrazolo[1,5-a]pyrimidines rsc.orgnih.gov
StilleOrganotin compounds, Organic electrophilesPalladium complexGeneral C-C bond formation chemie-brunschwig.ch
NegishiOrganozinc reagents, Organic halides/triflatesPalladium or Nickel complexSynthesis of 5-fluoroalkylated pyrimidine nucleosides chemie-brunschwig.chnih.gov

C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. youtube.com This approach avoids the need for pre-functionalized starting materials, such as halides or organometallic reagents, thus streamlining synthetic routes.

Palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org This method provides a practical approach to biologically important substituted pyrimidines from readily available substrates under mild conditions. acs.org The mechanism is proposed to involve the condensation of an aldehyde with an aminoazole, followed by C-H activation and reductive elimination. acs.org

Copper-catalyzed C-H functionalization has also been employed for the synthesis of various heterocycles. researchgate.net For instance, a copper-catalyzed oxidative cyclization has been used for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org This highlights the potential of using transition metals to directly functionalize the imidazopyrimidine core.

A significant advancement in this area is the direct synthesis of cyclopropanes from gem-dialkyl groups through a double C-H activation mediated by a palladium catalyst. organic-chemistry.org While not directly applied to imidazopyrimidines in the cited study, this innovative approach of forming new rings through the activation of typically inert C-H bonds showcases the transformative potential of this strategy for constructing complex molecular architectures, which could be adapted for the synthesis of novel fused imidazopyrimidine derivatives.

The use of directing groups is a common strategy to achieve site-selectivity in C-H activation reactions, guiding the metal catalyst to a specific C-H bond. youtube.com This level of control is crucial for the regioselective functionalization of complex molecules like this compound.

One-Pot Synthetic Procedures

A notable example involves the reaction of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) with benzyl (B1604629) isocyanides. researchgate.netsemanticscholar.org In this procedure, the benzyl isocyanides are first treated with sodium hydride in dimethylformamide (DMF) at 0°C to generate the corresponding benzyl anions. These anions then react in the same pot with DCSMP to afford 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines in moderate yields. researchgate.netsemanticscholar.org This method represents an efficient construction of the fused imidazole ring onto the pyrimidine core in a single operational sequence. semanticscholar.org

The general pathway for this one-pot synthesis is summarized below:

Table 1: One-Pot Synthesis of Imidazo[1,5-c]pyrimidine Derivatives

Starting Material 1 Starting Material 2 Reagents & Conditions Product Yield Reference

This approach circumvents the need to isolate reactive intermediates, streamlining the synthesis of a variety of substituted imidazo[1,5-c]pyrimidines. semanticscholar.org

Green Chemistry Principles and Sustainable Synthesis

While specific green chemistry protocols for this compound are not extensively documented, principles applied to the synthesis of isomeric and related heterocyclic systems can be extrapolated. The broader field of imidazopyrimidine synthesis has seen a shift towards more sustainable practices. mdpi.com Green chemistry aims to reduce the environmental impact of chemical processes through various strategies, including the use of environmentally benign solvents, catalysts, and energy sources. elsevierpure.com

Key green approaches applicable to imidazo[1,5-c]pyrimidine synthesis include:

Catalysis: The use of non-toxic, reusable catalysts is a cornerstone of green synthesis. For the synthesis of imidazo[1,2-a]pyrimidine derivatives, basic alumina (B75360) (Al2O3) has been employed as an efficient, low-toxicity, and thermally stable catalyst under solvent-free conditions. mdpi.com Similarly, molecular iodine has been used as an environmentally benign catalyst for synthesizing imidazo[1,2-a]pyridine (B132010) scaffolds in an aqueous medium. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication are energy-efficient heating methods that can significantly reduce reaction times and improve yields. nih.govnih.gov A one-pot, three-component synthesis of imidazo[1,5-a]pyridines has been successfully carried out under microwave irradiation, highlighting the potential of this technology. scirp.org

Solvent Choice: The replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695), or conducting reactions under solvent-free conditions, is a primary goal. mdpi.comelsevierpure.com The synthesis of benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines has been achieved in a one-pot reaction under solvent-free conditions, demonstrating the feasibility of this approach. elsevierpure.com

Applying these principles to the synthesis of this compound could involve replacing solvents like DMF with greener options, exploring heterogeneous catalysts instead of reagents like sodium hydride, and utilizing microwave or ultrasonic energy to drive the cyclization reactions.

Stereochemical and Regiochemical Considerations in Synthesis

In the synthesis of fused heterocyclic systems like imidazo[1,5-c]pyrimidine, regioselectivity is a critical consideration. The formation of the imidazole ring onto an existing pyrimidine can potentially lead to several constitutional isomers. The specific placement of substituents and the reaction mechanism dictate which regioisomer is formed.

The synthesis of imidazo[1,5-c]pyrimidines from 4,6-dichloro-2-(methylsulfanyl)pyrimidine and benzyl isocyanides is a regioselective process. researchgate.netsemanticscholar.org The reaction pathway is directed to form the [1,5-c] fused system due to the specific reactivity of the starting materials. The initial nucleophilic attack and subsequent intramolecular cyclization steps favor the formation of this particular isomer over other possibilities.

The importance of regiocontrol is highlighted in studies of related scaffolds. For example, the synthesis of different regioisomers of imidazopyrimidinone can be achieved by carefully selecting the starting materials, such as amino acetonitrile (B52724) hydrochloride versus guanidine. nih.gov Furthermore, the cyclocondensation reaction between β-enamino diketones and 2-aminobenzimidazole to form benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines has been shown to be highly regioselective, yielding a single regioisomer. bohrium.com This selectivity is governed by the nature of the reactants and the reaction conditions. bohrium.com

Stereochemical considerations become important when chiral centers are present in the starting materials or are created during the reaction. For the parent this compound, stereochemistry is not a factor. However, for its derivatives, if a substituent on the pyrimidine or imidazole ring creates a chiral center, the synthesis may need to employ stereoselective methods or require separation of enantiomers or diastereomers.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. The analysis for this compound involves strategically disconnecting the fused-ring system.

A logical approach is to disconnect the imidazole portion of the molecule, as this ring is often constructed onto a pre-existing pyrimidine core in forward synthesis.

Scheme 1: Retrosynthetic Analysis of this compound Image depicting the retrosynthetic pathway.

Target Molecule: this compound.

Disconnection 1 (C-N Bond Cleavage): The first disconnection breaks the N1-C7a and C3-N4 bonds of the imidazole ring. This corresponds to an intramolecular cyclization in the forward direction. This disconnection reveals a key precursor: a 4-amino-5-(substituted methyl)pyrimidine . The hydroxyl group at C5 of the target suggests that the pyrimidine precursor would have a suitable functional group at the corresponding position, which could be a carbonyl or a protected hydroxyl.

Disconnection 2 (Simplification of Precursor): The 4-amino-5-(substituted methyl)pyrimidine can be further simplified. For instance, a 4-amino-5-cyanopyrimidine or a 4-amino-5-formylpyrimidine could serve as the synthetic equivalent (synthon) for the cyclization step. These precursors can often be derived from simpler, more readily available pyrimidine building blocks through functional group interconversions.

This retrosynthetic pathway suggests that a viable forward synthesis would involve the preparation of a suitably functionalized 5-substituted-4-aminopyrimidine, followed by an intramolecular cyclization to construct the fused imidazole ring, yielding the desired this compound scaffold. This strategy aligns with known methods for constructing fused imidazole heterocycles.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine and Imidazole Rings

The pyrimidine ring in imidazo[1,5-c]pyrimidines is generally susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or quaternization. For instance, the presence of a good leaving group, such as a chloro substituent, facilitates nucleophilic substitution. A convenient method for the synthesis of 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines involves the reaction of benzyl isocyanides with 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) in the presence of sodium hydride. researchgate.net In this one-pot synthesis, the benzyl anion generated acts as a nucleophile, attacking the pyrimidine ring of DCSMP, leading to the formation of the imidazo[1,5-c]pyrimidine core. researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

The development of diverse derivatives of the imidazo[1,5-c]pyrimidine core is crucial for exploring its full potential in various applications. Strategies often involve the introduction of a variety of substituents and the interconversion of functional groups.

Introduction of Aromatic and Aliphatic Substituents

A variety of aromatic and aliphatic groups can be introduced onto the imidazo[1,5-c]pyrimidine scaffold. One-pot three-component condensation reactions are an efficient method for synthesizing imidazo[1,5-a]pyridines, a related class of compounds, using various aromatic aldehydes, dipyridyl ketone, and ammonium (B1175870) acetate (B1210297). scirp.org This highlights the potential for similar multicomponent strategies to be applied to the imidazo[1,5-c]pyrimidine system.

The synthesis of 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines demonstrates the introduction of an aryl group at the 1-position. researchgate.net Further functionalization can be achieved through the displacement of the chloro group at the 7-position with various nucleophiles, allowing for the introduction of a wide range of substituents.

Starting MaterialReagentsProductYieldReference
4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), Benzyl isocyanidesSodium hydride, DMF1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidinesModerate researchgate.net

Functional Group Interconversions

Functional group interconversions are a powerful tool for modifying the properties of the imidazo[1,5-c]pyrimidine core. For example, a hydroxyl group can be converted into a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of various functional groups at that position.

The reduction of a nitro group to an amino group is another common transformation. semanticscholar.org This amino group can then be further modified, for instance, through diazotization followed by substitution, or by acylation to form amides. The presence of a methylsulfanyl group, as seen in 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines, offers another handle for functionalization. researchgate.net Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can activate the adjacent positions for nucleophilic attack or participate in other transformations. nih.gov

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound core can lead to significant changes in its structure and reactivity. The pyrimidine ring, being electron-deficient, is generally more susceptible to reduction. Hydrogenation reactions, often catalyzed by palladium on carbon (Pd/C), can be used to reduce the pyrimidine ring. beilstein-archives.org For instance, the hydrogenation of related tetrazolo[1,5-a]pyrimidines can lead to the formation of di- or tetrahydropyrimidines. beilstein-archives.org

Oxidation of the imidazo[1,5-c]pyrimidine system can be more complex. The imidazole ring is generally more susceptible to oxidation than the pyrimidine ring. The outcome of oxidation reactions can be influenced by the substituents present on the ring system. In some cases, oxidation can lead to aromatization of a partially saturated ring or even ring-opening, depending on the reaction conditions and the substrate. semanticscholar.org For example, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been studied, and it was found that compounds with electron-donating substituents at position seven can undergo decomposition during oxidation. semanticscholar.org

Ring Transformations and Rearrangement Reactions

Imidazo[1,5-c]pyrimidines can undergo ring transformations and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems. An unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines has been reported in the presence of iodine. rsc.orgresearchgate.net This suggests that under certain conditions, the imidazo[1,5-c]pyrimidine ring system could potentially be accessed through rearrangements of other heterocyclic structures.

Ring transformations of pyrimidine derivatives are also known to occur. For example, the reaction of 5-nitropyrimidine (B80762) with ketones can lead to the formation of pyridines and benzene (B151609) derivatives, involving the initial addition of the ketone anion to the pyrimidine ring. researchgate.net While this specific example does not directly involve this compound, it illustrates the potential for ring-opening and recyclization pathways in pyrimidine-containing fused systems.

Starting HeterocycleReagents/ConditionsProduct HeterocycleReference
Imidazo[1,5-a]imidazoles / Imidazo[1,2-b]pyrazolesI₂, THF, room temperatureImidazo[1,5-a]pyrimidines / Pyrazolo[1,5-a]pyrimidines rsc.orgresearchgate.net
5-NitropyrimidineKetones, BasePyridines, Benzene derivatives researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for Imidazo 1,5 C Pyrimidin 5 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Imidazo[1,5-c]pyrimidin-5-ol derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the core structure and the position of substituents.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides initial information on the number of distinct protons, their chemical environment (chemical shift, δ), and their proximity to neighboring protons (spin-spin coupling). For the imidazopyrimidine core, characteristic signals in the aromatic region are expected. For instance, in studies of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold, protons on the pyrimidine (B1678525) ring typically appear as doublets of doublets between δ 6.90 and 8.90 ppm, while imidazole (B134444) ring protons resonate as singlets. semanticscholar.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For example, in an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine derivative, carbons of the pyrimidine ring were observed at 150.18, 131.09, and 108.88 ppm. nih.gov The presence of a hydroxyl group at the C-5 position in this compound would significantly influence the chemical shift of C-5, pushing it downfield.

2D NMR Techniques: To resolve structural ambiguities, such as determining the exact placement of substituents or confirming the fusion pattern of the heterocyclic rings, 2D NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is critical for determining stereochemistry and the conformation of substituents relative to the heterocyclic core. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Imidazo[1,2-a]pyrimidine Derivative
Atom PositionExperimental ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
Imine (N=CH)8.88 (d)155.89
Pyrimidine-C8.63 (dd)150.18
Pyrimidine-C8.54 (dd)131.09
Pyrimidine-C6.92 (dd)108.88
Junction-C-146.03

Data adapted from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of newly synthesized this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the determination of the elemental composition of the molecule.

This technique can distinguish between molecules that have the same nominal mass but different elemental formulas. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the sample. The precise mass measurement is then compared to the calculated mass for a proposed formula. An agreement between the experimental and calculated mass, within a narrow tolerance (e.g., ±5 ppm), provides strong evidence for the correct molecular formula. semanticscholar.orgresearchgate.net This confirmation is a prerequisite for all subsequent structural and biological analyses.

Table 2: Example of HRMS Data Presentation for an Imidazo[1,2-a]pyrimidine Derivative
CompoundMolecular FormulaRequired m/z ([M+H]⁺)Found m/z ([M+H]⁺)
N-Phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamineC₁₃H₁₂N₄224.27225.0
N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamineC₁₄H₁₂N₄O252.27253.0

Data adapted from a study on related imidazo[1,2-a]pyrimidine derivatives. semanticscholar.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups, which is essential for confirming the structure of this compound derivatives.

FTIR Spectroscopy: In Fourier-Transform Infrared (FTIR) spectroscopy, the absorption of infrared radiation by the molecule is measured, causing vibrations such as stretching and bending of chemical bonds. Key functional groups have characteristic absorption frequencies. For an this compound derivative, important vibrational bands would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

N-H stretching: If tautomeric forms exist or if amine substituents are present, these appear around 3100-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches are usually found just above 3000 cm⁻¹. nih.gov

C=N and C=C stretching: Vibrations from the fused imidazole and pyrimidine rings appear in the 1450-1650 cm⁻¹ region. nih.gov

C-O stretching: The stretch for the C-O bond of the hydroxyl group would be expected in the 1050-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It provides information on vibrational modes that may be weak or absent in the IR spectrum, particularly for symmetric non-polar bonds. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Imidazo[1,2-a]pyrimidine Schiff Base Derivatives
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3195
C-H (aromatic)Stretching3055 - 3116
C=N (imine)Stretching1598 - 1605
C=C (aromatic ring)Stretching1563 - 1588
N=O (nitro group, if present)Stretching1513 - 1518 (asymmetric)
1335 - 1345 (symmetric)
C-NStretching1207 - 1218

Data adapted from a study on various imidazo[1,2-a]pyrimidine derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated aromatic systems like this compound, this technique is used to characterize the π-electron system and study its photophysical properties.

The absorption spectrum typically shows distinct bands corresponding to π→π* and n→π* electronic transitions. nih.gov The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. The position and intensity of these bands are sensitive to the molecular structure, substituents, and solvent polarity. ijrpr.comrsc.org For instance, extending conjugation or adding electron-donating groups often leads to a bathochromic (red) shift in λmax.

Many imidazopyrimidine and related fused heterocyclic systems are known to be fluorescent. ijrpr.comresearchgate.net Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Key properties studied include:

Emission Maximum (λem): The wavelength at which the highest emission intensity is observed.

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λmax) and the emission maximum (λem). Larger Stokes shifts are often desirable for fluorescence applications.

Fluorescence Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Studies on related imidazo[1,2-a]pyridine (B132010) derivatives have reported quantum yields in the range of 0.22-0.61. ijrpr.com

Solvatochromism: The change in absorption or emission spectra as a function of solvent polarity, which can provide insights into the charge distribution in the ground and excited states. rsc.orgrsc.org

Table 4: Photophysical Data for Benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyrimidine-Based Fluorophores in THF
Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
6a 360, 4365561200.17
6b 365, 4395661270.20
6c 372, 4565941380.35
6d 366, 4425671250.12

Data from a study on related benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides a precise three-dimensional model of the molecule, yielding accurate data on bond lengths, bond angles, and torsional angles.

For imidazopyrimidine derivatives, X-ray crystallography confirms the planar nature of the fused ring system and reveals the precise orientation of substituents. Furthermore, it provides invaluable information about the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., involving the -OH group of the title compound), π-π stacking between aromatic rings, and other van der Waals forces. researchgate.net These interactions are crucial for understanding the solid-state properties of the material. A study on a 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine derivative, for example, confirmed its structure and revealed a monoclinic crystal system with a P21/n space group. maynoothuniversity.ie This level of structural detail is paramount for structure-activity relationship (SAR) studies and for the rational design of new materials with desired properties.

Table 5: Example Crystallographic Data for a 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine Derivative
ParameterValue
Molecular FormulaC₁₈H₁₉N₃O₅
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.970(1)
b (Å)7.5911(5)
c (Å)19.279(1)
β (°)103.01(1)
Volume (ų)1706.8(2)
Z4

Data adapted from a single crystal X-ray structure determination of a related imidazo[1,2-c]pyrimidine (B1242154). maynoothuniversity.ie

Computational and Theoretical Investigations of Imidazo 1,5 C Pyrimidin 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a balance of computational cost and accuracy for predicting molecular structures, energies, and other properties. nih.gov For Imidazo[1,5-c]pyrimidin-5-ol, these calculations would typically be performed using a basis set such as 6-31G(d,p) or higher to ensure accurate descriptions of electron distribution. nih.gov The initial step involves geometry optimization to find the most stable three-dimensional arrangement of atoms, which serves as the foundation for all subsequent calculations. nih.gov

An analysis of the electronic structure provides deep insights into the reactivity and stability of this compound. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of the molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) and pyrimidine (B1678525) rings, as well as the oxygen atom of the hydroxyl group.

LUMO: Represents the ability of the molecule to accept electrons. The LUMO is anticipated to be distributed across the fused heterocyclic ring system, particularly on the carbon and nitrogen atoms. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. For similar imidazole derivatives, this gap is a key factor in assessing their bioactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound
ParameterPredicted Value (Arbitrary Units)Significance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)5.0 eVIndicates chemical reactivity and stability; a larger gap implies higher stability.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimentally synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. semanticscholar.org For this compound, DFT methods would calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. These predicted values are often in good agreement with experimental results, helping to confirm the molecular structure. semanticscholar.org

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. This theoretical infrared (IR) spectrum can be compared with an experimental spectrum to identify characteristic functional groups. For this molecule, key predicted peaks would include the O-H stretch of the hydroxyl group and various C=N, C=C, and C-N stretching frequencies within the fused rings.

Conformational Analysis and Tautomeric Equilibria

This compound can exist in different tautomeric forms, most notably the keto-enol tautomerism involving the hydroxyl group. The enol form is this compound, while the keto form is Imidazo[1,2-c]pyrimidin-5(6H)-one . researchgate.netnih.gov Computational studies are essential for determining the relative stability of these tautomers.

By calculating the total energies of each tautomer (and any significant conformers), the equilibrium distribution can be predicted. researchgate.net These calculations often include the effects of solvent, as polar solvents can stabilize one tautomer over another through hydrogen bonding. researchgate.net For similar heterocyclic systems, the keto form is often found to be more stable, which may explain the greater availability of research on the Imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. researchgate.netnih.govnih.gov

Reaction Mechanism Prediction and Transition State Analysis

Theoretical methods can be used to model potential chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction pathway, from reactants to products. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. For instance, the mechanism of electrophilic substitution on the imidazopyrimidine ring could be elucidated, identifying the most likely sites of reaction and the energetic barriers involved.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for identifying regions that are electron-rich or electron-poor, which dictates how the molecule will interact with other chemical species.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas). For this compound, these regions are expected around the nitrogen atoms and the oxygen atom, highlighting them as likely sites for electrophilic attack and hydrogen bond acceptance. nih.govsemanticscholar.org

Blue Regions: Indicate positive electrostatic potential (electron-poor areas). These are typically found around hydrogen atoms, particularly the one attached to the hydroxyl group, making it a potential hydrogen bond donor site. nih.gov

MEP analysis provides crucial insights for understanding intermolecular interactions, such as drug-receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. scispace.com While a full QSAR study requires a series of related compounds with measured biological data, the foundational step is the calculation of molecular descriptors for the individual molecule.

For this compound, a variety of descriptors can be calculated from its optimized geometry:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges. These describe the electronic aspects of the molecule.

Topological Descriptors: Molecular weight, topological polar surface area (TPSA), and counts of hydrogen bond donors/acceptors. These relate to the size, shape, and polarity of the molecule.

Lipophilicity: The partition coefficient (log P), which indicates how the molecule distributes between an oily and an aqueous phase.

These descriptors quantify the physicochemical properties of the molecule, which are then used in QSAR models to predict its activity, for example, as a kinase inhibitor, a common target for imidazopyrimidine scaffolds. nih.govnih.gov

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound
Descriptor TypeDescriptor NamePredicted ValueRelevance in QSAR
TopologicalMolecular Weight135.12 g/molRelates to size and diffusion properties.
TopologicalTopological Polar Surface Area (TPSA)50.4 ŲPredicts membrane permeability and oral bioavailability.
ElectronicDipole Moment~3.5 DIndicates overall polarity and influences solubility and binding.
Lipophilicitylog P~0.8Measures hydrophobicity, affecting absorption and distribution.
CountingHydrogen Bond Donors1Important for specific molecular interactions (e.g., with receptors).
CountingHydrogen Bond Acceptors3Important for specific molecular interactions (e.g., with receptors).

Imidazo 1,5 C Pyrimidin 5 Ol As a Privileged Scaffold in Chemical Design

Design and Synthesis of Compound Libraries based on the Imidazopyrimidine Core

The development of compound libraries based on the imidazopyrimidine core is a key strategy in drug discovery to explore a wide chemical space and identify potent and selective modulators of biological targets. acs.orgnih.govmedchemexpress.comgoogle.comcardiff.ac.uk Synthetic approaches often focus on creating a diverse set of derivatives by modifying various positions on the heterocyclic core.

A common synthetic strategy involves the condensation of a substituted aminopyrimidine with an α-haloketone or a related electrophile to construct the fused imidazole (B134444) ring. For instance, the synthesis of imidazo[1,2-a]pyrazines, a related scaffold, involves the condensation of 2-amino-3-chloropyrazine (B41553) with an α-chloro-acetophenone derivative, followed by further functionalization. nih.gov A similar approach can be adapted for the synthesis of imidazo[1,5-c]pyrimidine (B12980393) derivatives.

Another versatile method for generating library diversity is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions of the imidazopyrimidine core, enabling fine-tuning of the compound's properties. nih.govnih.gov For example, a key dihalo imidazopyrazine intermediate has been utilized where selective displacement of a chloro group is followed by Suzuki couplings to introduce various functionalities. nih.gov

The synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives, another related scaffold, has been achieved through a one-pot cyclization reaction between an aromatic ketone and benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com This method highlights the potential for straightforward and scalable syntheses of imidazopyrimidine-based libraries. Furthermore, innovative methods like intermolecular Ritter-type reactions are being developed for the efficient synthesis of these scaffolds. acs.org

The table below summarizes some of the synthetic strategies employed for generating diversity in imidazopyrimidine-based compound libraries.

Synthetic Strategy Description Key Features Reference(s)
Condensation Reactions Reaction of an aminopyrimidine with an α-haloketone or equivalent.Direct formation of the fused imidazole ring. nih.gov
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a halo-imidazopyrimidine with a boronic acid.Allows for the introduction of diverse aryl and heteroaryl groups. nih.govnih.gov
One-Pot Cyclization Reaction of a ketone, aldehyde, and ammonia (B1221849) source.Efficient and often scalable synthesis. mdpi.com
Ritter-Type Reactions Intermolecular reaction between a pyridinylmethanol and a nitrile derivative.Novel and efficient method for scaffold synthesis. acs.org

Scaffold Diversity and Structural Analogs

The imidazo[1,5-c]pyrimidine scaffold offers significant opportunities for generating structural diversity. Modifications can be introduced at multiple positions on both the imidazole and pyrimidine (B1678525) rings, leading to a wide array of structural analogs with distinct physicochemical and biological properties.

One common approach to scaffold diversification is the introduction of various substituents at different positions of the core. For example, in the development of imidazo[1,2-c]pyrimidin-5(6H)-one based inhibitors, derivatives have been synthesized with modifications at positions 2, 3, 6, and 8. nih.gov These modifications are achieved through various chemical reactions, including Suzuki-Miyaura cross-coupling, halogenation, and alkylation. nih.gov

Isosteric replacement is another powerful strategy for creating structural analogs. In the development of AMPAR negative modulators, the imidazo[1,2-a]pyrazine (B1224502) core was replaced with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold. nih.gov This change led to improved metabolic stability and efflux properties while maintaining the desired biological activity. nih.gov

Furthermore, the fusion of additional rings to the imidazopyrimidine core can generate novel and complex heterocyclic systems. For example, the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidine derivatives demonstrates the potential for creating more extended and rigid structures with potentially unique biological activities. researchgate.net

The structural diversity of imidazopyrimidine analogs is crucial for optimizing their properties for specific applications. For instance, in the development of kinase inhibitors, small substituents at certain positions may lead to higher potency, while larger substituents can decrease activity. nih.gov This highlights the importance of systematically exploring the chemical space around the imidazopyrimidine core.

Role in the Development of Targeted Molecular Probes

Imidazo[1,5-c]pyrimidin-5-ol derivatives have emerged as a valuable scaffold for the development of targeted molecular probes, which are essential tools for studying biological processes at the molecular level. acs.orgnih.govmedchemexpress.comgoogle.comcardiff.ac.ukacs.orgnih.govnih.govnih.gov These probes are designed to interact with specific biomolecules, such as enzymes or receptors, allowing for their visualization, quantification, and functional characterization. The mechanism of action of these probes is intrinsically linked to their molecular structure and how they interact with their biological targets.

Kinase Inhibitor Scaffolds

The imidazopyrimidine core is a well-established scaffold for the design of kinase inhibitors. nih.govnih.govacs.orgnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with diseases such as cancer. Imidazopyrimidine-based inhibitors typically act by competing with ATP for binding to the kinase's active site.

The molecular mechanism of inhibition often involves the formation of key hydrogen bonds between the imidazopyrimidine core and the hinge region of the kinase. For example, in the case of cyclin-dependent kinase 2 (CDK2) inhibitors based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, docking studies have shown up to two hydrogen bonds to the hinge region. nih.gov The orientation of the inhibitor core and the placement of substituents are critical for achieving high potency. nih.gov

The co-crystal structure of a potent imidazo[1,2-c]pyrimidine (B1242154) derivative in complex with CDK2 revealed a hydrogen bonding interaction with the hinge region residue Leu83. nih.gov This structural information is invaluable for the rational design of more potent and selective kinase inhibitors.

The table below provides examples of imidazopyrimidine-based kinase inhibitors and their targets.

Inhibitor Scaffold Target Kinase Key Interactions Reference(s)
Imidazo[1,2-c]pyrimidin-5(6H)-oneCDK2Hydrogen bonds with the hinge region. nih.govnih.gov
Imidazo[4,5-c]pyridine-2-oneDNA-PKBinds to the ATP pocket, forming H-bonds. acs.org
Imidazo[1,2-c]pyrimidineSyk, ZAP-70Potent inhibition of Syk family kinases. nih.gov

Receptor Modulator Design (e.g., AMPAR, GABA)

Imidazopyrimidine and related scaffolds have also been successfully employed in the design of modulators for various receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and γ-aminobutyric acid (GABA) receptors. acs.orgnih.gov These receptors are critical for neurotransmission in the central nervous system.

In the case of AMPARs, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been developed as selective negative modulators of AMPARs associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov These modulators are thought to act by disrupting the interaction between the TARP and the pore-forming subunit of the ion channel. nih.gov The development of these compounds involved a scaffold-hopping approach, starting from high-throughput screening hits and optimizing the structure for potency and selectivity. nih.gov

For GABAA receptors, imidazo[1,2-a]pyrimidines have been identified as ligands that can exhibit functional selectivity for specific subtypes. researchgate.net The imidazo[1,5-a]quinoline (B8571028) scaffold, a related structure, has been used to design bivalent ligands for the central benzodiazepine (B76468) receptor (CBR) on GABAA receptors. cardiff.ac.uk These ligands have shown anticonvulsant and anxiolytic properties in vivo. cardiff.ac.uk

The molecular mechanism of action for these receptor modulators involves binding to allosteric sites on the receptor complex, thereby modulating the receptor's response to its endogenous ligand. The specific substitutions on the imidazopyrimidine core determine the compound's affinity, selectivity, and functional activity (e.g., positive or negative allosteric modulator). nih.gov

Applications in Materials Science and Optoelectronics

The unique photophysical properties of imidazopyrimidine derivatives have led to their exploration in materials science and optoelectronics. google.comnih.govresearchgate.net These compounds can exhibit strong fluorescence with large Stokes shifts, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging probes. mdpi.comresearchgate.net

Imidazo[1,5-a]pyridine derivatives, for instance, are known for their wide Stokes shifts, which is a desirable property for down-shifting conversion applications. mdpi.com The emissive properties of these compounds are highly dependent on their chemical structure and the surrounding environment. Solvatochromic imidazo[1,5-a]pyridine-based fluorophores have been developed and their behavior investigated in liposome (B1194612) models, demonstrating their potential as membrane probes. mdpi.com

The design of donor-π-acceptor (D-π-A) push-pull fluorophores based on an imidazo[1,5-a]pyridine–benzimidazole conjugate has been reported. rsc.org These materials exhibit intense greenish-yellow fluorescence in the solid state and have been successfully utilized in white light-emitting diodes (WLEDs). rsc.org Their fluorescence is also sensitive to pH, making them useful as fluorescent sensors for volatile organic compounds. rsc.org

Furthermore, the ability to tune the electronic and optical properties of imidazopyrimidine derivatives through chemical modification makes them attractive candidates for the development of smart materials with tailored functionalities. mdpi.com Their potential applications extend to anticounterfeiting technologies and latent fingerprint detection due to their strong solid-state emission. rsc.org

This compound Derivatives in Catalysis and Ligand Design

While the primary focus of research on this compound and its analogs has been in medicinal chemistry and materials science, their structural features also suggest potential applications in catalysis and ligand design. google.com The presence of multiple nitrogen atoms in the heterocyclic core provides potential coordination sites for metal ions.

The development of imidazo[1,5-a]quinoline-based zinc complexes has been explored for their antimycobacterial activity. rsc.org This work demonstrates the ability of the imidazopyridine scaffold to act as a ligand for metal ions, forming stable complexes with enhanced biological activity. rsc.org The coordination of a metal ion can significantly alter the electronic properties and three-dimensional structure of the ligand, leading to new or improved functionalities.

The design of ligands for transition metal catalysts is a crucial aspect of modern synthetic chemistry. The imidazopyrimidine scaffold, with its rigid framework and potential for multidentate coordination, could be a valuable building block for the development of novel ligands for various catalytic transformations. Further research in this area could unlock new applications for this versatile heterocyclic system.

Future Perspectives and Emerging Research Directions for Imidazo 1,5 C Pyrimidin 5 Ol

Sustainable and Green Synthetic Methodologies Development

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. Future research on Imidazo[1,5-c]pyrimidin-5-ol will undoubtedly focus on the development of more sustainable and eco-friendly synthetic routes.

Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced side product formation. nih.govfrontiersin.orgingentaconnect.comorganic-chemistry.org The application of microwave-assisted organic synthesis (MAOS) to the synthesis of this compound and its derivatives could offer a greener alternative to conventional heating methods by minimizing energy consumption and allowing for the use of more environmentally benign solvents like ethanol (B145695) and water. nih.govfrontiersin.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govdntb.gov.uaresearchgate.netdntb.gov.uaacs.org This method has been successfully employed for the synthesis of various fused pyrimidines and could be adapted for the efficient and environmentally friendly production of the this compound core. nih.govresearchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. researchgate.netresearchgate.netrsc.org The development of photocatalytic methods for the construction or functionalization of the this compound scaffold would represent a significant advancement in sustainable chemistry, potentially allowing for C-H functionalization and other transformations without the need for harsh reagents or metal catalysts. researchgate.net

Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials, are inherently atom-economical and align well with the principles of green chemistry. Designing novel MCRs for the one-pot synthesis of substituted this compound derivatives would be a highly efficient and sustainable approach.

Green Synthesis TechniquePotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, use of green solvents. nih.govfrontiersin.org
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved yields, energy efficiency. nih.govresearchgate.net
Photocatalysis Mild reaction conditions, high selectivity, novel transformations. researchgate.netrsc.org
Multi-component Reactions High atom economy, operational simplicity, reduced waste.

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its synthesis, the inherent reactivity of the this compound scaffold presents numerous opportunities for the development of novel chemical transformations and the generation of diverse molecular architectures.

Future research will likely focus on:

C-H Functionalization: Direct C-H bond functionalization has become a cornerstone of modern organic synthesis, offering a more efficient way to introduce complexity into molecules. Investigating the regioselective C-H functionalization of the this compound core would open up new avenues for creating a wide array of derivatives with potentially enhanced biological activities or material properties. acs.org

Cycloaddition Reactions: The imidazopyrimidine system can participate in various cycloaddition reactions, providing access to complex polycyclic structures. rsc.orgrsc.orgnih.govacs.orgmdpi.com Exploring the [3+2] and other cycloaddition reactions of this compound with different dipolarophiles could lead to the discovery of novel heterocyclic systems with unique three-dimensional shapes. rsc.orgrsc.orgnih.govacs.org

Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the Imidazo[1,5-c]pyrimidine (B12980393) ring system can be selectively opened or rearranged would provide access to entirely new classes of heterocyclic compounds that may not be accessible through traditional synthetic routes.

Post-Synthetic Modification: Developing robust protocols for the late-stage functionalization of the this compound scaffold is crucial for medicinal chemistry applications. This would allow for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Continuous Flow Synthesis: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. frontiersin.orgchim.itresearchgate.net This technology can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. chim.ittandfonline.com The development of continuous flow processes for the synthesis and derivatization of this compound would be highly beneficial for both academic research and industrial production. frontiersin.orgchim.itrsc.orgtandfonline.com Microreactor technology, a key component of flow chemistry, is particularly well-suited for the production of fine chemicals and pharmaceuticals. krishisanskriti.orgresearchgate.net

Automated Synthesis Platforms: The integration of robotics and artificial intelligence is revolutionizing chemical synthesis. iktos.aichemspeed.comkit.eduacs.orgsigmaaldrich.com Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, dramatically accelerating the discovery and optimization of new molecules. chemspeed.comacs.org Applying these technologies to the this compound scaffold would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation.

TechnologyImpact on this compound Research
Continuous Flow Chemistry Enhanced control, improved safety, scalability, higher yields. chim.itresearchgate.net
Microreactor Technology Efficient synthesis of fine chemicals, precise process control. krishisanskriti.orgresearchgate.net
Automated Synthesis High-throughput screening, rapid library generation, accelerated discovery. chemspeed.comacs.orgsigmaaldrich.com

Advanced Characterization Techniques and Data Science in Chemical Research

A deeper understanding of the structure, properties, and reactivity of this compound will be driven by the application of advanced analytical techniques and the integration of data science.

Advanced Spectroscopic and Spectrometric Methods: Techniques like solid-state NMR and advanced mass spectrometry methods will be crucial for the unambiguous characterization of this compound and its derivatives, especially for distinguishing between isomers and tautomers. acs.orgnih.goviastate.edumdpi.comiucr.org Solid-state NMR can provide valuable information about the structure and dynamics of the molecule in the solid state. acs.orgnih.govmdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability of tautomers, and reaction mechanisms of this compound. rsc.orgrsc.org These computational studies can guide experimental design and help in the interpretation of analytical data.

Data Science and Machine Learning: The application of machine learning algorithms to predict reaction outcomes, optimize reaction conditions, and even design new molecules with desired properties is a rapidly growing area of chemical research. researchgate.netnih.govprinceton.eduacs.orgchemrxiv.org Building predictive models for the synthesis and properties of this compound derivatives could significantly accelerate research and development in this area. researchgate.netprinceton.edu However, it is crucial to be aware of the potential for bias in literature-derived data. nih.govacs.org

Interdisciplinary Research Avenues leveraging the Imidazopyrimidine Scaffold

The versatile nature of the imidazopyrimidine scaffold, as seen in numerous biologically active compounds, suggests that this compound could serve as a valuable building block in various interdisciplinary fields. nih.govontosight.aiontosight.airsc.org

Medicinal Chemistry and Chemical Biology: The imidazopyrimidine core is a well-established pharmacophore found in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govontosight.ai Future research will undoubtedly focus on synthesizing and evaluating derivatives of this compound as potential therapeutic agents. rsc.org This includes its use as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy. ontosight.ai Furthermore, it can be explored as a chemical probe to study biological processes.

Materials Science: The planar, electron-rich structure of the imidazopyrimidine ring system suggests potential applications in materials science. Derivatives of this compound could be investigated for their use in organic light-emitting diodes (OLEDs), sensors, or as components of novel functional polymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Imidazo[1,5-c]pyrimidin-5-ol derivatives, and how do reaction conditions influence yield?

  • Methodology : The synthesis of this compound derivatives often employs multi-component reactions (MCRs) with catalysts such as CeCl₃·7H₂O. For example, a three-component reaction involving 5-chloroisatin, 3-amino-4-bromo-1H-pyrazole, and tert-butyl isocyanide under CeCl₃·7H₂O (30 mol%) catalysis achieved yields up to 75% . Key factors include catalyst loading (20–50 mol%), solvent choice (e.g., ethanol or acetonitrile), and reaction time optimization. Acidic conditions (e.g., p-TsOH) or transition-metal catalysts (e.g., Pd or Cu) may also enhance regioselectivity .

Q. How can spectroscopic techniques confirm the structural identity of this compound derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving fused heterocyclic systems. For instance, ¹H NMR can distinguish between imidazo[1,5-c] and imidazo[4,5-c] isomers based on coupling patterns of aromatic protons. Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups like hydroxyl (-OH) or carbonyl (C=O) moieties .

Q. What are the primary pharmacological targets explored for this compound derivatives?

  • Methodology : These derivatives are screened for antiviral and enzyme inhibitory activity. Molecular docking studies against the COVID-19 main protease (M<sup>pro</sup>) revealed that substituents like bromo or tert-butyl groups enhance binding affinity by forming hydrogen bonds with catalytic residues (e.g., His41 and Cys145) . In vitro assays (e.g., IC₅₀ measurements) and pharmacokinetic profiling (e.g., blood-brain barrier penetration) are also employed .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) affect the bioactivity of this compound derivatives?

  • Methodology : Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., Br, Cl) at position 8 of the pyrimidine ring improve antiviral potency by 2–3-fold compared to unsubstituted analogs. Alkyl chains (e.g., tert-butyl) enhance lipophilicity, improving membrane permeability . Computational tools like density functional theory (DFT) predict charge distribution and reactive sites for targeted modifications .

Q. What catalytic mechanisms underlie transition-metal-mediated synthesis of imidazo-fused heterocycles?

  • Methodology : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and Cu-mediated Ullmann reactions are pivotal for constructing the imidazo[1,5-c]pyrimidine core. For example, Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane facilitates C–N bond formation in methanol under CO pressure (60 psi, 60°C), achieving >95% yield . Mechanistic studies (e.g., kinetic isotope effects) suggest oxidative addition and reductive elimination steps dominate .

Q. How can computational methods optimize the design of this compound-based inhibitors?

  • Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations quantify ligand-protein interactions. For instance, MD trajectories of imidazo[1,5-c]quinazolin-6(5H)-one derivatives in complex with M<sup>pro</sup> identified stable binding poses over 100 ns, correlating with experimental IC₅₀ values . Quantum mechanics/molecular mechanics (QM/MM) further elucidates electronic interactions at catalytic sites .

Data Contradictions and Resolution

Q. Why do certain synthetic protocols for imidazo-fused systems yield inconsistent regioselectivity?

  • Analysis : Discrepancies arise from competing reaction pathways. For example, imidazo[1,2-b]pyridazines form preferentially over imidazo[1,5-c] analogs due to steric hindrance from the pyridazine nitrogen. Resolving this requires adjusting reaction stoichiometry (e.g., excess haloacetaldehyde) or using directing groups (e.g., Boc-protected amines) to control cyclization .

Q. How do conflicting reports on blood-brain barrier (BBB) penetration of imidazo derivatives align with structural features?

  • Analysis : While some studies claim BBB penetration for 1-(3,3-difluoropiperidin-4-yl)-imidazo[4,5-c]quinolin-2-ones , others note limited permeability due to high polar surface area (>80 Ų). Resolution involves logP optimization (target: 2–4) and introducing trifluoromethyl groups to balance hydrophobicity and metabolic stability .

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